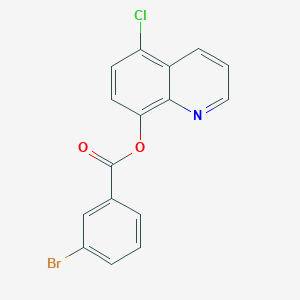![molecular formula C18H21N3O3S B3550616 N-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B3550616.png)
N-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzenesulfonamide
Overview
Description
N-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzenesulfonamide, also known as OPBE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPBE belongs to the class of sulfonamides, which are known for their antibacterial properties. However, OPBE has been found to exhibit a different mechanism of action that has led to its exploration as a potential therapeutic agent in various disease conditions.
Mechanism of Action
N-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzenesulfonamide has been found to exhibit a unique mechanism of action that involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of this enzyme has been found to have therapeutic effects in various disease conditions.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to exhibit antioxidant properties, which can help protect cells from oxidative damage. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation in the body. Additionally, this compound has been found to have neuroprotective effects, which can help protect neurons from damage and degeneration.
Advantages and Limitations for Lab Experiments
N-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield obtained through the synthesis method is high. Additionally, this compound has been found to have low toxicity, making it a viable option for in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is that it has poor solubility in water, which can make it difficult to administer in certain experimental setups.
Future Directions
There are several future directions for the study of N-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzenesulfonamide. One potential area of exploration is the use of this compound in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further research is needed to explore the potential of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, the use of this compound in combination with other therapeutic agents is an area that warrants further investigation. Finally, the development of novel formulations of this compound that improve its solubility and bioavailability is an area of potential research.
Scientific Research Applications
N-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzenesulfonamide has been studied extensively for its potential therapeutic applications in various disease conditions. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective properties. This compound has also been explored for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been found to have potential applications in the treatment of diabetes, obesity, and metabolic disorders.
properties
IUPAC Name |
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(15-19-25(23,24)17-9-5-2-6-10-17)21-13-11-20(12-14-21)16-7-3-1-4-8-16/h1-10,19H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTORLVHUTUBXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B3550533.png)
![N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3550551.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide](/img/structure/B3550564.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3550572.png)

![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-4-(benzyloxy)benzamide](/img/structure/B3550597.png)
![N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3550604.png)

![2-[(4-methoxybenzoyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B3550619.png)
![2-{[4-allyl-5-(3-ethyl-5-methoxy-1H-indol-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B3550625.png)
![2,6-bis[3-(1H-imidazol-1-yl)propyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B3550628.png)
![N-(3-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3550634.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3550641.png)
